N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a benzamide structure with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzimidazole core is then coupled with a halogenated phenyl derivative through a nucleophilic aromatic substitution reaction.
Introduction of the Benzamide Group: The phenyl-benzimidazole intermediate is reacted with 2-(methylthio)benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
- The presence of the methylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNDVLGQNEJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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